Ethyl 2-cinnamamido-4-phenylthiazole-5-carboxylate
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Overview
Description
“Ethyl 2-amino-4-phenylthiazole-5-carboxylate” is a chemical compound with the molecular formula C12H12N2O2S . It is used as a building block in heterocyclic chemistry .
Molecular Structure Analysis
The molecular weight of “Ethyl 2-amino-4-phenylthiazole-5-carboxylate” is 248.30 .
Physical and Chemical Properties Analysis
“Ethyl 2-amino-4-phenylthiazole-5-carboxylate” is a solid at 20°C . It has a melting point of 168.0 to 173.0°C . It is soluble in dimethylformamide .
Scientific Research Applications
Fluorescent Probes for Biothiol Detection
Ethyl 2-cinnamamido-4-phenylthiazole-5-carboxylate derivatives have been utilized in the design of fluorescent probes for the detection of biothiols. Wang et al. (2017) developed a colorimetric and ratiometric fluorescent probe based on a derivative, NL-AC, for the sensitive and selective detection of biothiols in living cells, highlighting its potential in analytical chemistry and diagnostics (Wang et al., 2017).
Antimicrobial Studies
A study by Desai et al. (2019) focused on synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, demonstrating antimicrobial activities against various bacterial and fungal strains. The study underscores the compound's relevance in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Antitumor Activity
El-Subbagh et al. (1999) synthesized new analogs of ethyl 2-substituted-aminothiazole-4-carboxylate, showing significant in vitro antitumor activity against human tumor cell lines. This suggests the compound's potential as a scaffold for developing anticancer drugs (El-Subbagh, Abadi, & Lehmann, 1999).
Synthesis of Tetrahydropyridines
Zhu et al. (2003) reported an innovative annulation process involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines, catalyzed by an organic phosphine, to create ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process showcases the versatility of this compound derivatives in organic synthesis (Zhu, Lan, & Kwon, 2003).
Safety and Hazards
Mechanism of Action
Target of action
Thiazole derivatives, such as Ethyl 2-cinnamamido-4-phenylthiazole-5-carboxylate, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific targets of this compound would depend on the specific biological activity it exhibits.
Properties
IUPAC Name |
ethyl 4-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-2-26-20(25)19-18(16-11-7-4-8-12-16)23-21(27-19)22-17(24)14-13-15-9-5-3-6-10-15/h3-14H,2H2,1H3,(H,22,23,24)/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBVAJMBMRHORJ-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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